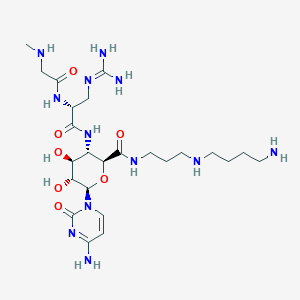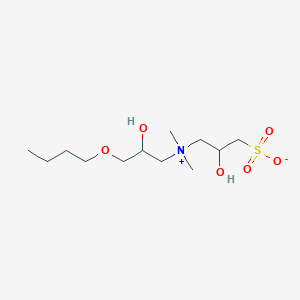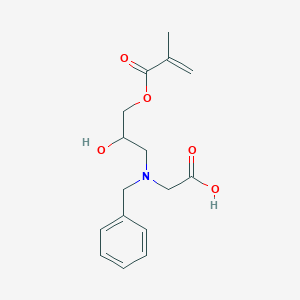
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, also known as BMGP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of glycine derivatives and is a water-soluble polymer that can be easily synthesized.
Mecanismo De Acción
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine acts as a crosslinking agent by forming covalent bonds between polymer chains. It can also interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been shown to be biocompatible and non-toxic, making it suitable for use in biological systems. It has also been shown to have low immunogenicity, which makes it a promising material for medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has several advantages in lab experiments, including its ease of synthesis, water solubility, and biocompatibility. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, including the development of new synthesis methods, the investigation of its interactions with biological molecules, and the exploration of its potential applications in drug delivery and tissue engineering. Additionally, the use of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine in combination with other materials, such as nanoparticles, may lead to the development of new and innovative biomaterials.
Métodos De Síntesis
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be synthesized by the reaction of N-benzyl glycine with methacrylic anhydride in the presence of a base catalyst. The reaction yields N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine as a white powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been extensively used in scientific research as a crosslinking agent for hydrogels and as a monomer for the synthesis of polymers. It has been used in the development of drug delivery systems, tissue engineering, and as a biomaterial for implants.
Propiedades
Número CAS |
101184-87-6 |
|---|---|
Nombre del producto |
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine |
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
Clave InChI |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
SMILES canónico |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Sinónimos |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



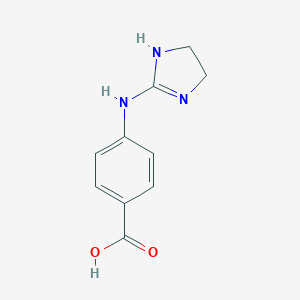
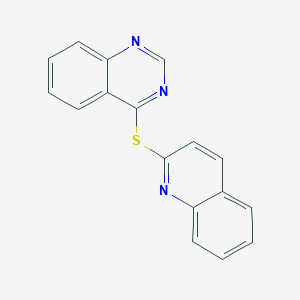

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
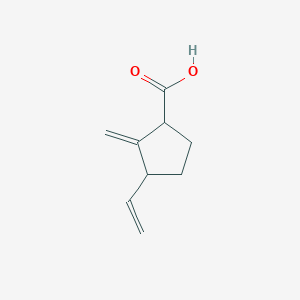


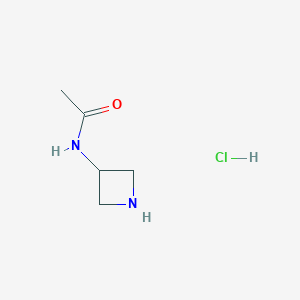
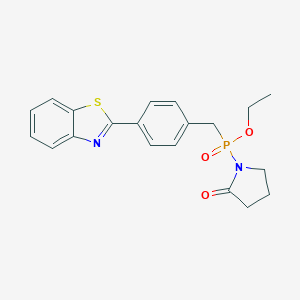
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
